BenchChemオンラインストアへようこそ!

Granotapide

MTP inhibition IC50 Triglyceride transfer assay

Granotapide (JTT-130) is a benchmark intestine-specific MTP inhibitor with a unique liver-sparing hydrolytic inactivation mechanism. Its >3000-fold in vivo selectivity and sub-nanomolar IC50 (0.83 nM) make it an essential tool for dissecting gut-specific lipid handling without confounding hepatic effects, ideal for obesity, gut-brain axis, and dyslipidemia research. Not interchangeable with systemic MTP inhibitors.

Molecular Formula C39H37F3N2O8
Molecular Weight 718.7 g/mol
CAS No. 916683-32-4
Cat. No. B1192795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGranotapide
CAS916683-32-4
SynonymsJTT 130;  JTT-130;  JTT130;  Granotapide; 
Molecular FormulaC39H37F3N2O8
Molecular Weight718.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C(COC(=O)CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C(=O)N(C)C)(C4=CC=CC=C4)C(=O)OCC
InChIInChI=1S/C39H37F3N2O8/c1-5-50-36(48)38(37(49)51-6-2,27-12-8-7-9-13-27)24-52-33(45)23-25-16-21-32(31(22-25)35(47)44(3)4)43-34(46)30-15-11-10-14-29(30)26-17-19-28(20-18-26)39(40,41)42/h7-22H,5-6,23-24H2,1-4H3,(H,43,46)
InChIKeyFPUQGCOBYOXAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Granotapide (JTT-130, CAS 916683-32-4): A Reference-Standard, Intestine-Specific Microsomal Triglyceride Transfer Protein (MTP) Inhibitor for Dyslipidemia Research


Diethyl 2-((3-dimethylcarbamoyl-4-((4'-trifluoromethylbiphenyl-2-carbonyl)amino)phenyl)acetyloxymethyl)-2-phenylmalonate, commonly designated as JTT-130 or Granotapide, is a synthetic small-molecule inhibitor of microsomal triglyceride transfer protein (MTP) that has advanced to Phase II clinical evaluation for the management of hyperlipidemia [1]. Chemically, it belongs to the benzanilide class and features a distinctive diethyl phenylmalonate ester motif [2]. The compound was rationally engineered to undergo rapid, liver-specific carboxylesterase-mediated hydrolysis, thereby conferring a unique intestine-restricted pharmacodynamic profile that fundamentally differentiates it from both conventional systemic MTP inhibitors and other intestine-targeted agents [3].

Why Diethyl 2-((3-dimethylcarbamoyl-4-((4'-trifluoromethylbiphenyl-2-carbonyl)amino)phenyl)acetyloxymethyl)-2-phenylmalonate Cannot Be Interchanged with Alternative MTP Inhibitors or Structural Analogs


The pharmacological and toxicological profiles of MTP inhibitors are exquisitely sensitive to both the absolute potency of enzyme inhibition and, critically, the anatomical compartment in which that inhibition occurs [1]. Compounds within the MTP inhibitor class that exhibit potent, non-selective systemic activity, such as lomitapide (IC50 ~8 nM) or CP-346086 (IC50 ~2.0 nM), are frequently associated with significant hepatic steatosis and transaminase elevation, thereby limiting their therapeutic utility [2]. Even among intestine-targeted agents like SLx-4090 (IC50 ~6-8 nM), quantitative differences in potency, the precise hydrolytic mechanism, and the resulting in vivo efficacy thresholds preclude simple functional interchange. Consequently, the specific combination of sub-nanomolar MTP inhibition, a unique decarboxylative fragmentation hydrolysis pathway, and a demonstrated >3000-fold in vivo therapeutic window separating intestinal from hepatic MTP engagement constitutes a distinct and non-substitutable profile that generic selection or class-level assumptions cannot replicate [3].

Quantitative Differentiation Evidence: Diethyl 2-((3-dimethylcarbamoyl-4-((4'-trifluoromethylbiphenyl-2-carbonyl)amino)phenyl)acetyloxymethyl)-2-phenylmalonate (JTT-130) Versus Key Comparators


Sub-Nanomolar Potency Against Human Intestinal MTP: JTT-130 vs. Lomitapide and CP-346086

In a standardized in vitro triglyceride (TG) transfer assay utilizing human intestinal MTP, JTT-130 exhibited an IC50 value of 0.83 nM, representing a ~10-fold greater potency than the clinically approved, systemic MTP inhibitor lomitapide (IC50 = 8 nM) and a ~2.4-fold improvement over the investigational agent CP-346086 (IC50 = 2.0 nM) [1].

MTP inhibition IC50 Triglyceride transfer assay

Rapid, Liver-Specific Hydrolytic Inactivation: JTT-130 vs. SLx-4090 and Structural Analogs

JTT-130 was designed to be rapidly hydrolyzed during the absorption process. In in vitro metabolic stability tests, JTT-130 underwent rapid hydrolysis when incubated with liver S9 fractions from humans, hamsters, and rats, generating an inactive carboxylic acid metabolite [1]. Mechanistic studies revealed that this occurs via a unique decarboxylative fragmentation pathway, which is distinct from simple ester cleavage and does not occur with closely related structural analogs such as the methylene-extended compound '3' [2]. In contrast, while SLx-4090 is also an intestine-specific inhibitor, it achieves its tissue selectivity primarily through a lack of systemic absorption rather than rapid first-pass hepatic inactivation [3].

Metabolic stability Hydrolysis Liver S9 fraction

High-Selectivity In Vivo Therapeutic Window: JTT-130 vs. Systemic MTP Inhibitors

In hamsters, oral administration of JTT-130 at 0.3 mg/kg significantly suppressed the postprandial increase in chylomicron-triglyceride (TG) following an olive oil load, yet it did not inhibit hepatic TG secretion even at a massive dose of 1000 mg/kg [1]. This translates to an in vivo therapeutic selectivity window exceeding 3000-fold. In contrast, systemic MTP inhibitors like CP-346086 inhibit both intestinal and hepatic TG secretion, as demonstrated by their activity in tyloxapol coadministration studies, and are associated with dose-dependent increases in hepatic fat content [2].

In vivo efficacy Selectivity index Chylomicron-TG

Lipid-Lowering Efficacy in a Hyperlipidemic Hamster Model: JTT-130 vs. CP-346086

In hyperlipidemic hamsters fed a high-fat, high-cholesterol diet, a 2-week repeated oral dosing regimen with JTT-130 (at a dose of 0.3 mg/kg BID) resulted in a 31% reduction in plasma triglycerides and an 18% reduction in plasma total cholesterol, while simultaneously reducing hepatic triglyceride content [1]. In comparison, a 2-week study with the systemic MTP inhibitor CP-346086 (10 mg/kg/day) in a similar rodent model produced greater reductions in total, VLDL, and LDL cholesterol (23%, 33%, and 75% respectively) but was accompanied by a significant increase in hepatic triglycerides when administered with food, a hallmark of systemic MTP inhibition [2].

Dyslipidemia Triglyceride reduction Cholesterol reduction

Fat-Dependent Satiety and Gastric Emptying: JTT-130 vs. Orlistat

JTT-130 treatment in rats fed a 35% fat diet significantly suppressed cumulative food intake and gastric emptying, effects that were completely abolished by coadministration with the lipase inhibitor orlistat [1]. This indicates that the satiety effects are strictly dependent on the presence of dietary fat and its interaction with intestinal MTP inhibition. In contrast, orlistat itself inhibits fat absorption but does not induce the same profile of elevated gut peptides (PYY and GLP-1) that are characteristic of JTT-130 treatment [1].

Satiety Food intake Gut peptides

Optimal Application Scenarios for Diethyl 2-((3-dimethylcarbamoyl-4-((4'-trifluoromethylbiphenyl-2-carbonyl)amino)phenyl)acetyloxymethyl)-2-phenylmalonate (JTT-130) in Preclinical and Translational Research


Mechanistic Studies of Intestine-Selective MTP Inhibition

JTT-130 serves as the gold-standard tool compound for dissecting the physiological consequences of exclusive intestinal MTP inhibition in vivo. Its sub-nanomolar potency (IC50 = 0.83 nM) and >3000-fold in vivo selectivity window, as demonstrated in hamster models, allow researchers to interrogate the specific contributions of intestinal lipid handling to systemic metabolism without the confounding influence of hepatic MTP blockade and the resulting hepatic steatosis [1]. This is particularly valuable for studies employing diet-induced obesity or hyperlipidemic animal models.

Investigating Gut-Brain Axis and Incretin Physiology

As demonstrated by the work of Hata et al., JTT-130 uniquely suppresses food intake and gastric emptying in a dietary fat-dependent manner, with a concurrent elevation of the gut peptides PYY and GLP-1 [2]. This distinct pharmacological profile, which is not shared by lipase inhibitors like orlistat, makes JTT-130 an ideal probe for research programs focused on the gut-brain axis, incretin biology, and the development of novel satiety-inducing therapies for obesity and related metabolic disorders.

Hepatotoxicity Risk Mitigation in MTP-Targeted Drug Discovery

For industrial drug discovery programs targeting MTP, JTT-130 provides a validated benchmark for intestine-selective drug design. The compound's unique, liver-specific carboxylesterase-mediated hydrolytic inactivation mechanism—a decarboxylative fragmentation pathway—is distinct from the simple ester cleavage observed in close structural analogs and offers a proven template for engineering hepatic safety into novel chemical matter [3]. Procurement of JTT-130 as a reference standard enables direct comparative assessment of the in vivo selectivity and hepatic safety profile of new chemical entities in development.

Reference Compound for MTP Inhibitor Potency and Selectivity Assays

With its well-characterized IC50 of 0.83 nM against human intestinal MTP in a standardized TG transfer assay, JTT-130 is an essential reference standard for calibrating in vitro MTP activity assays. It allows for the normalization of data across different experimental batches and facilitates direct, quantitative comparisons between the potency of novel inhibitors and a known intestine-selective agent, as well as systemic comparators like lomitapide (IC50 = 8 nM) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Granotapide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.